

Mersalyl Acid: A Comprehensive Technical Guide to its Chemical Properties and Structure

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Compound of Interest

Compound Name: Mersalyl acid

Cat. No.: B10761159

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Introduction

Mersalyl acid is an organomercuric compound that was historically used as a mercurial diuretic.^[1] Although largely replaced in clinical practice by newer, less toxic diuretics, its unique properties as a potent inhibitor of sulfhydryl-containing proteins continue to make it a valuable tool in biomedical research.^{[1][2]} This technical guide provides an in-depth overview of the chemical properties, structure, and relevant experimental methodologies associated with **Mersalyl acid**, tailored for a scientific audience.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **Mersalyl acid** is presented in the tables below. These data have been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties of Mersalyl Acid

Property	Value	Source(s)
IUPAC Name	[3-[[2-(carboxymethoxy)benzoyl]amino]-2-methoxypropyl]mercury(1+) hydroxide	[1]
Synonyms	Salyrganic acid, Mersalyl	[1][3]
CAS Number	486-67-9	[1]
Chemical Formula	C ₁₃ H ₁₇ HgNO ₆	[1]
Molecular Weight	483.87 g/mol	[1]
Melting Point	192-193 °C (decomposes)	[4]
Solubility	Soluble in ammonium hydroxide (clear to hazy)	[4]

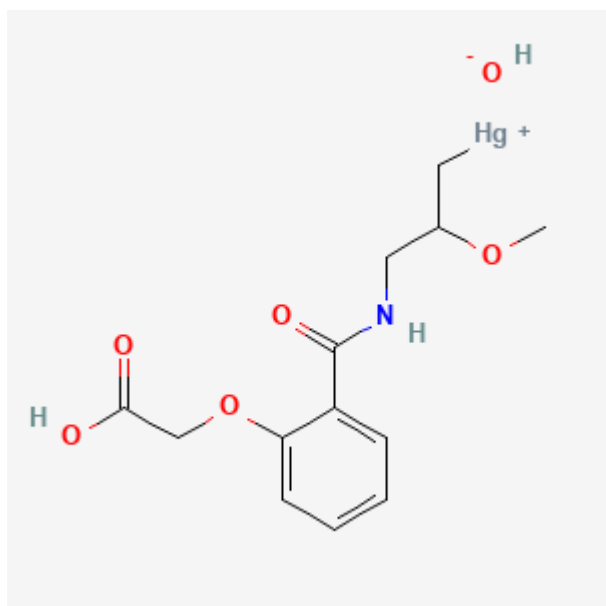
Table 2: Structural and Molecular Identifiers of Mersalyl Acid

Identifier	Value	Source(s)
SMILES String	<chem>COC(CNC(=O)c1ccccc1OCC(O)=O)C[Hg]O</chem>	[4]
InChI	1S/C13H16NO5.Hg.H2O/c1-9(18-2)7-14-13(17)10-5-3-4-6-11(10)19-8-12(15)16;;/h3-6,9H,1,7-8H2,2H3,(H,14,17)(H,15,16);;1H2/q;+1;/p-1	[4]
InChI Key	HQRSUIDICNOLPX-UHFFFAOYSA-M	[4]

Chemical Structure

Mersalyl acid is an organomercuric compound characterized by a mercury atom covalently bonded to a propyl chain, which is part of a larger organic scaffold. The molecule also contains a carboxymethoxybenzoyl amide moiety.

Figure 1: 2D Chemical Structure of **Mersalyl Acid**



Source: PubChem CID 12358988[5]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **Mersalyl acid** are not readily available in the public domain. However, based on general laboratory practices for similar organomercurial compounds, the following outlines can be considered as a starting point for method development.

Synthesis

A specific, detailed synthesis protocol for **Mersalyl acid** is not described in the available literature. The synthesis of organomercuric compounds often involves the reaction of a suitable organic precursor with a mercury(II) salt. For **Mersalyl acid**, this would likely involve the reaction of a derivative of salicylamide with a mercury-containing reagent.

Analytical Methodologies

Thin-Layer Chromatography (TLC)

TLC can be employed for the qualitative analysis and purity assessment of **Mersalyl acid**.

- Stationary Phase: Silica gel 60 F254 plates.
- Mobile Phase: A non-polar/polar solvent mixture. For organomercurials, systems like cyclohexane-acetone have been used.^[6] The optimal solvent system for **Mersalyl acid** would need to be determined empirically.
- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent.
- Spotting: Apply a small spot of the sample solution to the TLC plate baseline.
- Development: Place the plate in a developing chamber saturated with the mobile phase.
- Visualization: After development, the plate can be visualized under UV light (254 nm) if the compound is UV-active. Staining with a reagent that reacts with mercury, such as dithizone, can also be used for detection.^[7]

High-Performance Liquid Chromatography (HPLC)

HPLC provides a more quantitative approach for the analysis of **Mersalyl acid**.

- Column: A reverse-phase C18 column is a common starting point for the separation of organic molecules.
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically used. The specific gradient profile would require optimization.
- Detection: UV detection at a wavelength where **Mersalyl acid** exhibits significant absorbance.
- Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent and filter through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of organomercurials like **Mersalyl acid** can be challenging due to their low volatility and thermal lability. Derivatization is often required to increase volatility.

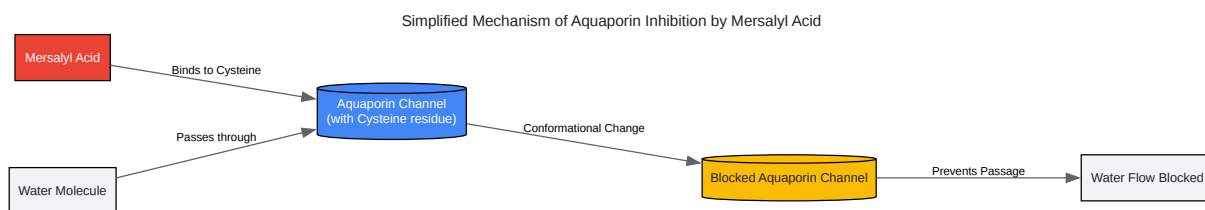
- Derivatization: A common method for organomercurials is derivatization with a reagent like sodium tetraethylborate to form more volatile ethylated derivatives.[8]
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms) is typically used.
- Injection: Splitless injection is often preferred for trace analysis.
- Oven Program: A temperature gradient from a low initial temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) is used to separate the analytes.
- Mass Spectrometry: Electron ionization (EI) is a common ionization technique. The mass spectrometer would be operated in full scan mode to identify the compound based on its mass spectrum or in selected ion monitoring (SIM) mode for targeted quantification.
- Sample Preparation: The sample would need to be extracted into an organic solvent and then derivatized before injection.[9][10]

Mechanism of Action and Signaling Pathways

Mersalyl acid exerts its biological effects primarily through the high-affinity binding of its mercury atom to the sulfhydryl (thiol) groups of cysteine residues in proteins.[2] This interaction can lead to the inhibition of various enzymes and transport proteins.

Inhibition of Aquaporins

Aquaporins (AQPs) are water channel proteins that facilitate the movement of water across cell membranes. Some aquaporins, like AQP1, are known to be inhibited by mercurial compounds. The inhibition is thought to occur via the binding of mercury to a cysteine residue located near the pore of the channel, leading to a conformational change that blocks water passage.[11][12]



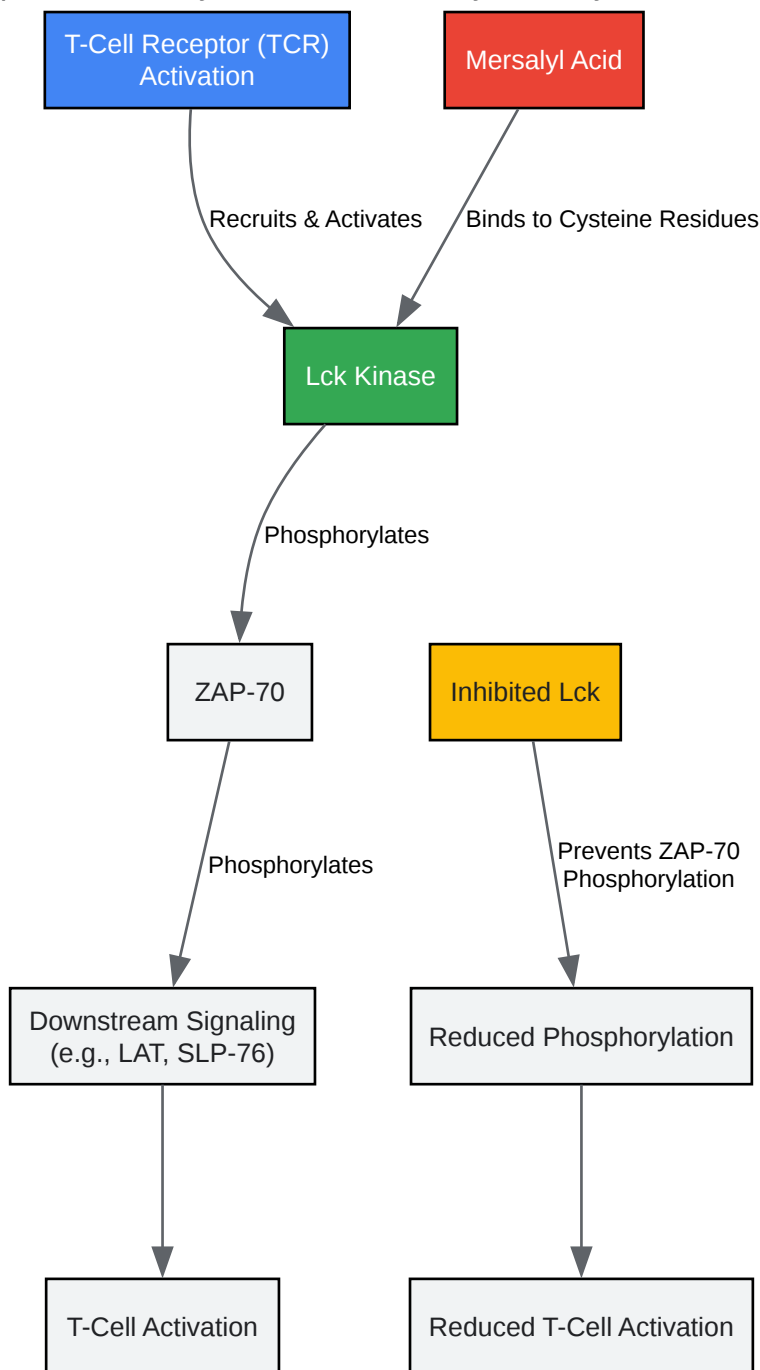
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Caption: **Mersalyl acid** sterically blocks the aquaporin water channel.

Inhibition of Lck Signaling in T-Cells

Lymphocyte-specific protein tyrosine kinase (Lck) is a critical enzyme in the T-cell receptor (TCR) signaling pathway, essential for T-cell activation. Inorganic mercury has been shown to inhibit Lck activity, thereby attenuating TCR signaling.[11][12] This inhibition is believed to occur through the covalent modification of cysteine residues within the Lck protein, which disrupts its kinase activity.

Simplified Pathway of Lck Inhibition by Mersalyl Acid in T-Cells

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Caption: **Mersalyl acid** disrupts T-cell activation by inhibiting Lck.

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